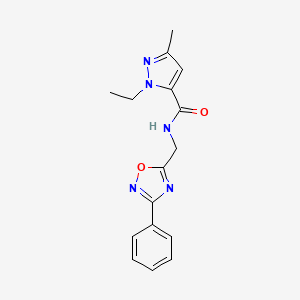![molecular formula C18H18Cl3N3OS B2931368 3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1052542-15-0](/img/structure/B2931368.png)
3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C18H18Cl3N3OS and its molecular weight is 430.77. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of derivatives related to 3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride has been a focus in various studies, aiming to explore their chemical properties and potential applications. For example, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline have been prepared to investigate their anti-inflammatory activities and effects on myocardial function. These compounds exhibit significant biological activity, indicating their potential in medical research and pharmaceutical applications (Lynch et al., 2006).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments. These inhibitors show excellent performance, surpassing previously known benzothiazole family inhibitors, by providing extra stability and higher inhibition efficiencies against steel corrosion. This finding highlights the potential of such derivatives in industrial applications to protect metals from corrosive processes (Hu et al., 2016).
Fungicidal and Antimicrobial Activities
Research on thiazole and thiazoline derivatives has also extended into the investigation of their fungicidal and antimicrobial properties. Some compounds have been found to exhibit good fungicidal activity comparable or superior to commercial fungicides, indicating their potential as new agents in combating agricultural fungi and microbial pathogens (Zhao et al., 2011).
Pharmacological Investigations
Pharmacological investigations have been conducted on similar compounds for their potential as anticonvulsants. A series of N-substituted benzamides and sulfonamides, including imidazolylbenzamides, have shown significant electrophysiological activity, with some compounds exhibiting comparable or superior potency to existing selective class III agents. These studies suggest the viability of these derivatives in developing new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).
properties
IUPAC Name |
3-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3OS.ClH/c1-22(2)9-10-23(17(24)12-5-3-6-13(19)11-12)18-21-16-14(20)7-4-8-15(16)25-18;/h3-8,11H,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGFILMJQNOOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-chloro-2-(2-((2-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2931286.png)



![1-[2-Oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2931291.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B2931292.png)




![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2931306.png)
![5-Methoxy-2-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol](/img/structure/B2931307.png)
